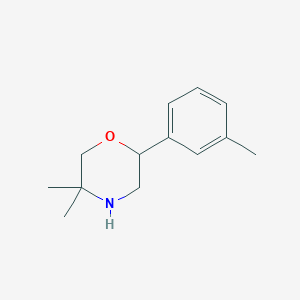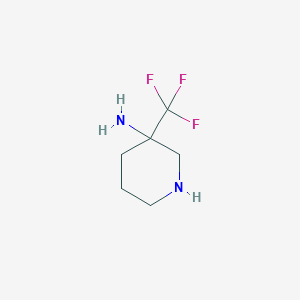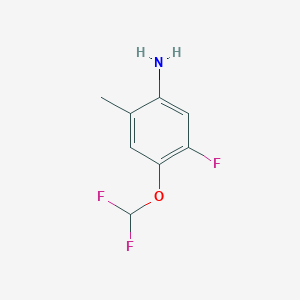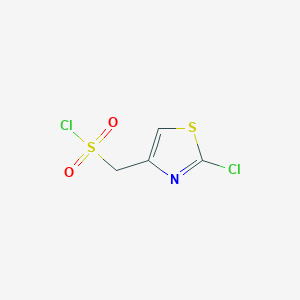
(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride is an organosulfur compound with a thiazole ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes. It is characterized by the presence of a chloro group and a methanesulfonyl chloride group attached to the thiazole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride typically involves the chlorination of (2-chloro-1,3-thiazol-4-yl)methanol. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The choice of chlorinating agent and solvent, as well as the control of temperature and reaction time, are critical factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfides, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The chloro group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various derivatives. The methanesulfonyl chloride group acts as an electrophile, facilitating the nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride: Similar in structure but with a methyl group instead of a chloro group.
(2-Chloro-1,3-thiazol-5-yl)methanesulfonyl chloride: Similar structure but with the chloro group at a different position on the thiazole ring.
Uniqueness
(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride is unique due to the specific positioning of the chloro group and the methanesulfonyl chloride group on the thiazole ring. This unique structure imparts distinct reactivity and properties, making it a valuable intermediate in various chemical synthesis processes .
Propiedades
Fórmula molecular |
C4H3Cl2NO2S2 |
|---|---|
Peso molecular |
232.1 g/mol |
Nombre IUPAC |
(2-chloro-1,3-thiazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-4-7-3(1-10-4)2-11(6,8)9/h1H,2H2 |
Clave InChI |
UNWXFVIHJRMHQV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)Cl)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



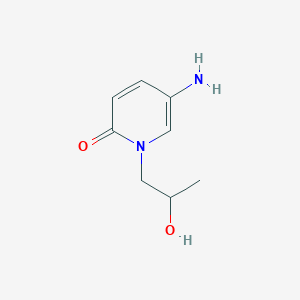
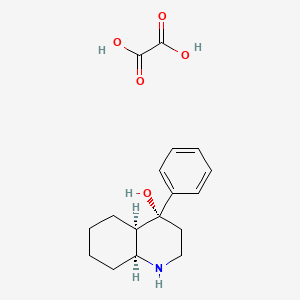
![(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239023.png)
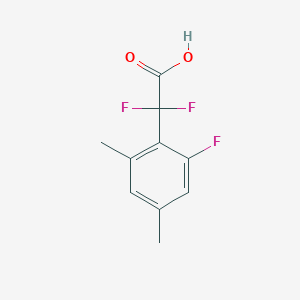
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
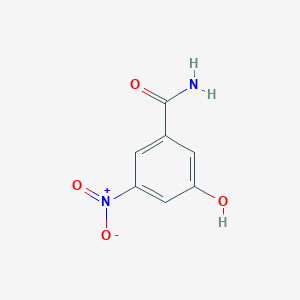
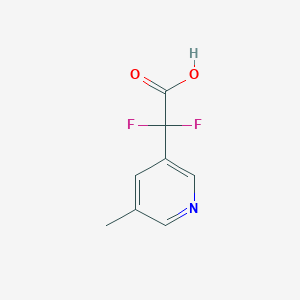
![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate](/img/structure/B15239068.png)
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
